

# **Application Notes and Protocols for ATL802 in Preclinical Lung Transplantation Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Lung transplantation is a life-saving intervention for patients with end-stage pulmonary diseases. However, its long-term success is significantly hampered by acute and chronic rejection, processes in which inflammatory cell infiltration plays a pivotal role. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the recruitment of monocytes and macrophages to the allograft, contributing to inflammation and tissue damage.[1][2] ATL802 is a potent and selective small molecule antagonist of the CCR2 receptor. By blocking the CCL2/CCR2 signaling axis, ATL802 is hypothesized to mitigate lung allograft rejection by inhibiting the infiltration of pro-inflammatory leukocytes. These application notes provide a comprehensive overview of the proposed mechanism of action of ATL802 and detailed protocols for its investigation in preclinical models of lung transplantation.

## **Mechanism of Action**

**ATL802** competitively binds to the CCR2 receptor on the surface of monocytes, macrophages, and other immune cells, preventing the binding of its ligand CCL2. This inhibition blocks the downstream signaling cascade that leads to chemotaxis, cellular activation, and recruitment to the lung allograft.[3][4][5] The anticipated outcome is a reduction in the inflammatory milieu within the transplanted lung, thereby attenuating both acute and chronic rejection processes.



## **Signaling Pathway**

The binding of CCL2 to CCR2 initiates a G-protein coupled signaling cascade, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration and activation. **ATL802** acts as a direct inhibitor of this initial binding step.



Click to download full resolution via product page

Figure 1: Proposed mechanism of action of ATL802.

## **Preclinical Data Summary**

While specific data for **ATL802** is not yet available, the following tables summarize representative data from preclinical studies of other CCR2 antagonists in relevant models. This information can serve as a guide for designing experiments with **ATL802**.

## Table 1: In Vivo Dosage of Representative CCR2 Antagonists



| Compound            | Animal<br>Model | Route of<br>Administrat<br>ion | Dosage   | Frequency     | Reference |
|---------------------|-----------------|--------------------------------|----------|---------------|-----------|
| RS-102895           | Mouse           | Intraperitonea<br>I (i.p.)     | 5 mg/kg  | Every 6 hours | [6][7]    |
| PF-04178903         | Mouse           | Subcutaneou<br>s (s.c.)        | 50 mg/kg | Twice daily   | [8]       |
| INCB3344            | Mouse           | Oral (p.o.)                    | 30 mg/kg | Once daily    | [9]       |
| CCR2-<br>Antagonist | Rat             | Intratracheal                  | 1.6 μg/g | Single dose   | [10]      |

Table 2: Expected Outcomes of ATL802 Treatment in a

**Lung Transplant Model** 

| Parameter                  | Expected Outcome                                                         | Method of Assessment                                                |  |
|----------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------|--|
| Graft Infiltration         | Reduced number of CD45+,<br>CD68+, and CD11c+ cells                      | Histology,<br>Immunohistochemistry, Flow<br>Cytometry               |  |
| Pro-inflammatory Cytokines | Decreased levels of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in BAL fluid | ELISA, Multiplex Assay                                              |  |
| Allograft Rejection Score  | Lower histological rejection grade                                       | H&E Staining, ISHLT Grading<br>Criteria                             |  |
| Lung Function              | Improved graft function                                                  | Pulmonary Function Tests<br>(e.g., spirometry in larger<br>animals) |  |
| Survival                   | Increased allograft and recipient survival                               | Kaplan-Meier Analysis                                               |  |

## **Experimental Protocols**



The following protocols are provided as a guide for the preclinical evaluation of **ATL802** in rodent models of lung transplantation.

## **Orthotopic Lung Transplantation in Mice**

This protocol is adapted from established methods for single left lung transplantation in mice. [11][12][13][14]

#### Materials:

- Donor and recipient mice (e.g., C57BL/6 and BALB/c for allogeneic model)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Surgical microscope
- Microsurgical instruments
- Suture material (e.g., 8-0 to 10-0 nylon)
- Heparin
- Perfusion solution (e.g., Perfadex)
- ATL802 or vehicle control

#### Procedure:

- Donor Lung Harvest:
  - Anesthetize the donor mouse.
  - Perform a midline sternotomy to expose the heart and lungs.
  - Inject heparin into the right ventricle.
  - Cannulate the pulmonary artery and perfuse the lungs with cold perfusion solution.



- Carefully dissect the left lung, including the pulmonary artery, pulmonary vein, and bronchus.
- · Recipient Preparation:
  - Anesthetize the recipient mouse and place it in the right lateral decubitus position.
  - Perform a left thoracotomy to expose the native left lung.
  - Ligate and transect the pulmonary artery, pulmonary vein, and bronchus of the native left lung and remove it.
- Graft Implantation:
  - Place the donor lung into the recipient's thoracic cavity.
  - Perform anastomoses of the pulmonary artery, pulmonary vein, and bronchus using a cuff technique or suture.
  - Reinflate the transplanted lung.
  - Close the thoracotomy in layers.
- Post-operative Care and ATL802 Administration:
  - Provide post-operative analgesia and monitor for recovery.
  - Administer ATL802 or vehicle control according to the predetermined dosage and schedule (refer to Table 1 for guidance).





Click to download full resolution via product page

**Figure 2:** Workflow for orthotopic lung transplantation in mice.

## **Assessment of Lung Allograft Rejection**

- 1. Histological Analysis:
- At selected time points post-transplantation, euthanize the animals and harvest the lung allografts.
- Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 5 μm sections and stain with Hematoxylin and Eosin (H&E).
- Score the sections for acute rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading system, which evaluates perivascular and interstitial mononuclear infiltrates.[15][16][17]



Table 3: ISHLT Grading of Acute Cellular Rejection

| Grade | Severity | Histological Findings                                                              |
|-------|----------|------------------------------------------------------------------------------------|
| A0    | None     | No significant abnormality.                                                        |
| A1    | Minimal  | Scattered, infrequent perivascular mononuclear infiltrates.[16]                    |
| A2    | Mild     | More frequent and dense perivascular mononuclear infiltrates.[16]                  |
| A3    | Moderate | Dense perivascular infiltrates with extension into the alveolar septa.             |
| A4    | Severe   | Diffuse perivascular, interstitial, and alveolar infiltrates with alveolar damage. |

#### 2. Immunohistochemistry (IHC):

- Perform IHC on paraffin-embedded sections to identify specific immune cell populations.
- Use primary antibodies against markers such as CD45 (pan-leukocyte), CD68 (macrophages), and CD3 (T cells).
- Quantify the number of positive cells per high-power field.
- 3. Flow Cytometry of Bronchoalveolar Lavage (BAL) Fluid:
- Perform a bronchoalveolar lavage on the transplanted lung using sterile saline.[18][19][20]
- Centrifuge the BAL fluid to pellet the cells.
- Resuspend the cells in FACS buffer and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD11c, Ly6C, CD4, CD8).



 Analyze the cell populations using a flow cytometer to quantify the number and percentage of different immune cell subsets.[18][19][20]



Click to download full resolution via product page

**Figure 3:** Workflow for the assessment of lung allograft rejection.

## **Safety and Toxicology**

Preclinical safety and toxicology studies for **ATL802** should be conducted in accordance with regulatory guidelines. These studies should assess potential on-target and off-target effects, including hematological parameters, clinical chemistry, and histopathological evaluation of major organs.

## Conclusion

**ATL802**, as a CCR2 antagonist, represents a promising therapeutic strategy to mitigate rejection in lung transplantation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of **ATL802**'s efficacy and mechanism of action in



relevant animal models. Careful experimental design and comprehensive analysis of both immunological and functional endpoints will be crucial in determining the translational potential of **ATL802** for improving outcomes in lung transplant recipients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CCR2 Regulates Monocyte Recruitment As Well As CD4+ Th1 Allorecognition After Lung Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role for the chemokine MCP-1/CCR2 in the pathogenesis of bronchiolitis obliterans syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. scispace.com [scispace.com]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orthotopic Mouse Lung Transplantation as Experimental Methodology to Study Transplant and Tumor Biology PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orthotopic mouse lung transplantation as experimental methodology to study transplant and tumor biology PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]







- 14. Orthotopic mouse lung transplantation as experimental methodology to study transplant and tumor biology | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection, classification, and management of rejection after lung transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung Rejection Study Group [tpis.upmc.com]
- 17. atsjournals.org [atsjournals.org]
- 18. Analysis of bronchoalveolar lavage from human lung transplant recipients by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometric analysis of lung lymphocytes in lung transplant recipients PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar Immunologic Profile of Acute Human Lung Transplant Allograft Rejection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATL802 in Preclinical Lung Transplantation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581926#atl802-dosage-for-lung-transplantation-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com